molecular formula C9H10BrNO3 B1322226 Methyl 4-amino-3-bromo-5-methoxybenzoate CAS No. 762292-57-9

Methyl 4-amino-3-bromo-5-methoxybenzoate

Cat. No.: B1322226
CAS No.: 762292-57-9
M. Wt: 260.08 g/mol
InChI Key: WNTCZYCMVFZROL-UHFFFAOYSA-N
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Description

Methyl 4-amino-3-bromo-5-methoxybenzoate is an organic compound with the molecular formula C9H10BrNO3. It is a derivative of benzoic acid and features a bromine atom, an amino group, and a methoxy group attached to the benzene ring. This compound is often used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and materials science .

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: In an industrial setting, the synthesis of this compound follows similar steps but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products. Purification techniques such as distillation and chromatography are employed to achieve the desired purity .

Types of Reactions:

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium azide, potassium cyanide, dimethyl sulfoxide (DMSO) as a solvent.

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst, ethanol as a solvent.

    Oxidation: Potassium permanganate, water as a solvent.

Major Products Formed:

Scientific Research Applications

Methyl 4-amino-3-bromo-5-methoxybenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its functional groups make it a versatile building block for various chemical reactions.

    Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions. Its derivatives have been investigated for their potential as enzyme inhibitors.

    Medicine: this compound and its derivatives are explored for their potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of methyl 4-amino-3-bromo-5-methoxybenzoate depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. For example, its amino group can form hydrogen bonds with active sites of enzymes, affecting their activity. The bromine atom can participate in halogen bonding, influencing molecular interactions .

Comparison with Similar Compounds

Uniqueness: Methyl 4-amino-3-bromo-5-methoxybenzoate is unique due to the combination of its functional groups, which provide a balance of reactivity and stability. The presence of the bromine atom allows for specific substitution reactions, while the amino and methoxy groups offer additional sites for chemical modifications .

Properties

IUPAC Name

methyl 4-amino-3-bromo-5-methoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO3/c1-13-7-4-5(9(12)14-2)3-6(10)8(7)11/h3-4H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNTCZYCMVFZROL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)C(=O)OC)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50624790
Record name Methyl 4-amino-3-bromo-5-methoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50624790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

762292-57-9
Record name Methyl 4-amino-3-bromo-5-methoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50624790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

10.5 Grams (55 mmole) of methyl 3-methoxy-4-aminobenzoate was dissolved in 80 ml methanol, and 3.0 ml bromine (55 mmole) in 20 ml acetic acid was added dropwise at room temperature. The solution was stirred for three hours at room temperature and the solvents were evaporated under reduced pressure. The residue was treated with sodium bicarbonate solution and the product was filtered and air-dried to yield 16.5 grams of methyl 3-bromo-5-methoxy-4-aminobenzoate.
Quantity
55 mmol
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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